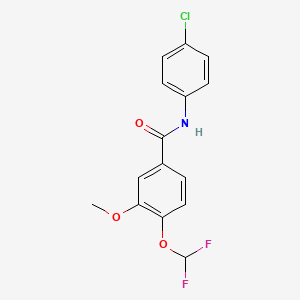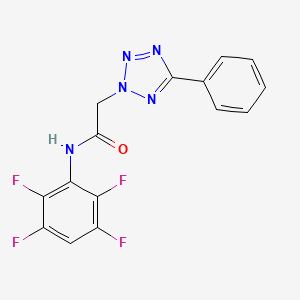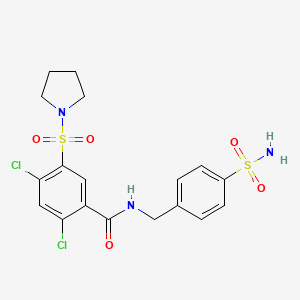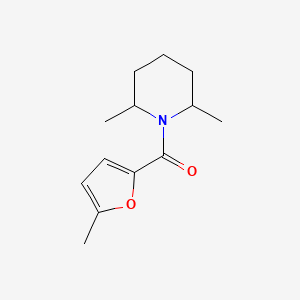![molecular formula C22H30N2O5S B10971570 3-({4-[(3,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B10971570.png)
3-({4-[(3,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({4-[(3,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}carbonyl)bicyclo[222]octane-2-carboxylic acid is a complex organic compound featuring a bicyclo[222]octane core, a piperazine ring, and a sulfonyl group attached to a dimethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[(3,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid typically involves multiple steps:
Formation of the Bicyclo[2.2.2]octane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions.
Attachment of the Sulfonyl Group: The sulfonyl group is often introduced through sulfonylation reactions using reagents like sulfonyl chlorides.
Final Coupling: The final coupling step involves attaching the dimethylphenyl group to the sulfonylated piperazine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl moiety.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include sulfides or thiols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The piperazine ring is a common motif in many biologically active molecules.
Medicine
Medicinally, this compound could be explored for its potential therapeutic effects. The sulfonyl group and piperazine ring are often found in drugs targeting the central nervous system and other biological pathways.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues, while the piperazine ring can enhance binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-({4-[(3,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid: Unique due to its bicyclo[2.2.2]octane core.
N-(3,4-Dimethylphenyl)sulfonylpiperazine: Lacks the bicyclo[2.2.2]octane core.
Bicyclo[2.2.2]octane-2-carboxylic acid derivatives: May lack the piperazine and sulfonyl groups.
Uniqueness
The uniqueness of This compound lies in its combination of structural features, which can confer specific chemical and biological properties not found in simpler analogs.
This compound’s diverse functional groups and rigid bicyclic structure make it a versatile molecule for various scientific and industrial applications.
Properties
Molecular Formula |
C22H30N2O5S |
|---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
3-[4-(3,4-dimethylphenyl)sulfonylpiperazine-1-carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid |
InChI |
InChI=1S/C22H30N2O5S/c1-14-3-8-18(13-15(14)2)30(28,29)24-11-9-23(10-12-24)21(25)19-16-4-6-17(7-5-16)20(19)22(26)27/h3,8,13,16-17,19-20H,4-7,9-12H2,1-2H3,(H,26,27) |
InChI Key |
FZACPAHLSHTZRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3C4CCC(C3C(=O)O)CC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[3-Carbamoyl-4-(2,4-dichlorophenyl)thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B10971490.png)
![2-[1-(3,4-dichlorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10971492.png)
![2-{5-[(4-Methyl-2-nitrophenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10971495.png)


![N-(3-cyanothiophen-2-yl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10971522.png)
![4-bromo-1,5-dimethyl-N-[4-(2-methylbutan-2-yl)cyclohexyl]-1H-pyrazole-3-carboxamide](/img/structure/B10971528.png)


![1-{[2-(1,3-Benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-(methylsulfonyl)piperazine](/img/structure/B10971558.png)
![Methyl 2-({[2-(4-chlorophenyl)ethyl]carbamoyl}amino)benzoate](/img/structure/B10971572.png)


![4-{4-[(3,4-Dimethoxyphenyl)sulfonyl]piperazin-1-yl}-4-oxobutanoic acid](/img/structure/B10971584.png)
